molecular formula C14H17BrINO B8014051 5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide

5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide

Cat. No.: B8014051
M. Wt: 422.10 g/mol
InChI Key: JNNULRSVUSLXBK-UHFFFAOYSA-N
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Description

5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with bromine and iodine atoms, as well as a cyclohexylmethyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of brominating and iodinating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl), respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and iodine atoms, along with the cyclohexylmethyl group, makes 5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide unique.

Properties

IUPAC Name

5-bromo-N-(cyclohexylmethyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrINO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNULRSVUSLXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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